4-Hydroxybevantolol
Description
4-Hydroxybevantolol (CAS: 105566-69-6) is a phenolic derivative of Bevantolol, a beta-adrenergic receptor blocker used in cardiovascular therapeutics. Its chemical name is Phenol,4-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-2-methyl-, with the molecular formula C₂₀H₂₇NO₅ and a molecular weight of 361.43 g/mol . Structurally, it features a hydroxyl (-OH) group at the para position of the benzene ring, replacing one of the methoxy (-OCH₃) groups present in Bevantolol hydrochloride (CAS: 42864-78-8) . This modification likely enhances its polarity and influences pharmacokinetic properties such as solubility and metabolic stability.
Properties
CAS No. |
105566-69-6 |
|---|---|
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol |
InChI |
InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3 |
InChI Key |
WHRVLAOOFFVJBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O |
Synonyms |
4-hydroxybevantolol bevantolol metabolite III |
Origin of Product |
United States |
Comparison with Similar Compounds
Bevantolol Hydrochloride (Parent Compound)
Key Differences:
- Structural Modifications: Bevantolol hydrochloride (C₁₈H₂₈ClNO₄) lacks the hydroxyl group at the para position of the benzene ring, instead retaining two methoxy groups (3,4-dimethoxy substitution) .
- Metabolism: Hydroxylation is a common metabolic pathway for beta-blockers.
Nebivolol-Related Compounds
Nebivolol, another beta-blocker, shares structural similarities with 4-Hydroxybevantolol in its aryloxypropanolamine backbone. For example:
- Nebivolol Related Compound 3 HCl (CAS: NA, M.W. 405.45): Features a fluorophenyl group and a hydroxy-substituted side chain. Unlike this compound, it includes a bicyclic indole moiety, enhancing its selectivity for β₁-receptors .
- Key Functional Groups: Both compounds retain hydroxyl and methoxy groups, but Nebivolol derivatives exhibit greater stereochemical complexity, influencing receptor affinity .
Viminol 4-Hydroxybenzoate (Non-Beta-Blocker Analog)
Viminol 4-hydroxybenzoate (CAS: NA) is an opioid analgesic with a hydroxybenzoate ester group. While pharmacologically distinct, its structural comparison highlights:
- Ester vs. Ether Linkages: The ester group in Viminol 4-hydroxybenzoate is more susceptible to hydrolysis than the ether linkage in this compound, affecting metabolic stability .
- Hydrogen Bonding: Both compounds utilize hydroxyl groups for hydrogen bonding, but Viminol’s pyrrole ring introduces additional lipophilicity .
Data Table: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Class |
|---|---|---|---|---|---|
| This compound | 105566-69-6 | C₂₀H₂₇NO₅ | 361.43 | Hydroxyl, methoxy, propanolamine | Beta-blocker derivative |
| Bevantolol Hydrochloride | 42864-78-8 | C₁₈H₂₈ClNO₄ | 342.87 | Methoxy (3,4-di-OCH₃), propanolamine | Beta-blocker |
| Nebivolol Related Compound 3 HCl | NA | C₂₁H₂₈F₂NO₄·HCl | 405.45 | Fluorophenyl, hydroxyl, indole | Beta₁-selective blocker |
| Viminol 4-Hydroxybenzoate | NA | C₂₄H₂₉ClN₂O₃ | 428.96 | Hydroxybenzoate ester, pyrrole | Opioid analgesic |
Research Findings and Limitations
- Structural Impact on Activity: The hydroxyl group in this compound may enhance binding to adrenergic receptors through hydrogen bonding, but this requires validation via receptor affinity assays .
- Metabolic Pathways: Bevantolol undergoes hepatic metabolism to form hydroxylated derivatives, suggesting this compound could be an intermediate or metabolite .
- Data Gaps: Limited pharmacological studies on this compound are available in the provided evidence. Further research is needed to compare its potency, selectivity, and toxicity with Bevantolol and other beta-blockers.
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